molecular formula C11H17NO4S B040978 (R)-3-Aminotetrahydrofuran tosylate CAS No. 111769-27-8

(R)-3-Aminotetrahydrofuran tosylate

Cat. No.: B040978
CAS No.: 111769-27-8
M. Wt: 259.32 g/mol
InChI Key: BZXPLADBSZWDIH-UHFFFAOYSA-N
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Description

®-3-Aminotetrahydrofuran tosylate is a chemical compound that features a tetrahydrofuran ring substituted with an amino group at the third position and a tosylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminotetrahydrofuran tosylate typically involves the following steps:

    Formation of ®-3-Aminotetrahydrofuran: This can be achieved by starting with a suitable precursor such as ®-3-hydroxytetrahydrofuran. The hydroxyl group is converted to an amino group through a series of reactions involving protection, substitution, and deprotection steps.

    Tosylation: The amino group is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and results in the formation of ®-3-Aminotetrahydrofuran tosylate.

Industrial Production Methods: Industrial production of ®-3-Aminotetrahydrofuran tosylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The tosylate group is an excellent leaving group, making ®-3-Aminotetrahydrofuran tosylate a good substrate for nucleophilic substitution reactions.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine.

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various alkyl halides.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution: Products include azides, nitriles, and alkylated derivatives.

    Reduction: The primary amine is the major product.

    Oxidation: Nitroso and nitro compounds are formed.

Chemistry:

    Synthesis of Complex Molecules: ®-3-Aminotetrahydrofuran tosylate is used as an intermediate in the synthesis of various complex organic molecules.

    Protecting Group: The tosylate group can serve as a protecting group for the amino functionality during multi-step synthesis.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly those targeting the central nervous system.

    Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industry:

    Polymer Chemistry: The compound is used in the synthesis of polymers with specific functional properties.

    Material Science: It finds applications in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of ®-3-Aminotetrahydrofuran tosylate involves its ability to participate in various chemical reactions due to the presence of the tosylate group. The tosylate group enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis. The amino group can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    ®-3-Hydroxytetrahydrofuran: This compound is similar but lacks the amino and tosylate groups.

    ®-3-Aminotetrahydrofuran: This compound is similar but lacks the tosylate group.

    Tosylated Amines: Compounds like tosylated ethanolamine share the tosylate functionality.

Uniqueness: ®-3-Aminotetrahydrofuran tosylate is unique due to the combination of the tetrahydrofuran ring, the amino group, and the tosylate group. This combination imparts specific reactivity and functionality, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXPLADBSZWDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111769-27-8
Record name (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt
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